Hydron;prop-2-enoate
Hydron;prop-2-enoate
Acrylic acid, also known as 2-propenoic acid or acrylate, belongs to the class of organic compounds known as acrylic acids. These are organic compounds containing acrylic acid CH2=CHCO2H. Acrylic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). Acrylic acid has been primarily detected in saliva. Within the cell, acrylic acid is primarily located in the cytoplasm. Acrylic acid participates in a number of enzymatic reactions. In particular, Acrylic acid can be biosynthesized from acrolein; which is catalyzed by the enzymes retinal dehydrogenase 1 and aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Acrylic acid can be biosynthesized from acrolein; which is catalyzed by the enzymes retinal dehydrogenase 1 and aldehyde dehydrogenase, dimeric nadp-preferring. In humans, acrylic acid is involved in the ifosfamide metabolism pathway, the cyclophosphamide metabolism pathway, the cyclophosphamide action pathway, and the ifosfamide action pathway. Outside of the human body, acrylic acid can be found in pineapple. This makes acrylic acid a potential biomarker for the consumption of this food product.
Acrylic acid, [waste] appears as a colorless liquid with a distinctive acrid odor. Combustible. Flash point 130°F. Boiling point 286°F. Freezing point 121°F. Corrosive to metals and tissue. May polymerize under prolonged exposure to fire or heat. If polymerization occurs in a container violent rupture may occur. Generally shipped with an inhibitor such as hydroquinone to prevent polymerization.
Acrylic acid is a colorless liquid with a distinctive acrid odor. Flash point 130°F. Boiling point 286°F. Freezing point 53°F. Corrosive to metals and tissue. Prolonged exposure to fire or heat can cause polymerization. If polymerization takes place in a closed container, violent rupture may occur. The inhibitor (usually hydroquinone) greatly reduces the tendency to polymerize.
Acrylic acid, [waste] appears as a colorless liquid with a distinctive acrid odor. Combustible. Flash point 130°F. Boiling point 286°F. Freezing point 121°F. Corrosive to metals and tissue. May polymerize under prolonged exposure to fire or heat. If polymerization occurs in a container violent rupture may occur. Generally shipped with an inhibitor such as hydroquinone to prevent polymerization.
Acrylic acid is a colorless liquid with a distinctive acrid odor. Flash point 130°F. Boiling point 286°F. Freezing point 53°F. Corrosive to metals and tissue. Prolonged exposure to fire or heat can cause polymerization. If polymerization takes place in a closed container, violent rupture may occur. The inhibitor (usually hydroquinone) greatly reduces the tendency to polymerize.
Brand Name:
Vulcanchem
CAS No.:
9003-01-4
VCID:
VC0147446
InChI:
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
SMILES:
[H+].C=CC(=O)[O-]
Molecular Formula:
C3H4O2
CH2=CHCOOH
C3H4O2
CH2=CHCOOH
C3H4O2
Molecular Weight:
72.06 g/mol
Hydron;prop-2-enoate
CAS No.: 9003-01-4
Reference Standards
VCID: VC0147446
Molecular Formula: C3H4O2
CH2=CHCOOH
C3H4O2
Molecular Weight: 72.06 g/mol
CAS No. | 9003-01-4 |
---|---|
Product Name | Hydron;prop-2-enoate |
Molecular Formula | C3H4O2 CH2=CHCOOH C3H4O2 |
Molecular Weight | 72.06 g/mol |
IUPAC Name | hydron;prop-2-enoate |
Standard InChI | InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5) |
Standard InChIKey | NIXOWILDQLNWCW-UHFFFAOYSA-N |
Impurities | ... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether. < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid. |
SMILES | [H+].C=CC(=O)[O-] |
Canonical SMILES | [H+].C=CC(=O)[O-] |
Boiling Point | 286 °F at 760 mm Hg (NTP, 1992) 286 °F at 760 mm Hg (NIOSH, 2016) 141.2 °C 142 °C 141 °C 286°F |
Colorform | Acrid liquid Liquid Colorless liquid Colorless liquid or solid (below 55 degrees F) |
Density | 1.0497 at 68 °F (USCG, 1999) 1.05 (NIOSH, 2016) 1.0511 g/cu cm at 20 °C 1.54 g/mL at 25 °C/4 °C Relative density (water = 1): 1.05 1.05 |
Flash Point | 130 °F (NTP, 1992) 121 °F (NIOSH, 2016) 54 °C (open cup) 122 °F (50 °C) (open cup) 48-55 °C c.c. 121°F |
Melting Point | 55 °F (NTP, 1992) 55 °F (NIOSH, 2016) 13.5 °C 13.56 °C 13°C 14 °C 55°F |
Physical Description | Acrylic acid is a colorless liquid with a distinctive acrid odor. Flash point 130°F. Boiling point 286°F. Freezing point 53°F. Corrosive to metals and tissue. Prolonged exposure to fire or heat can cause polymerization. If polymerization takes place in a closed container, violent rupture may occur. The inhibitor (usually hydroquinone) greatly reduces the tendency to polymerize. Acrylic acid, [waste] appears as a colorless liquid with a distinctive acrid odor. Combustible. Flash point 130°F. Boiling point 286°F. Freezing point 121°F. Corrosive to metals and tissue. May polymerize under prolonged exposure to fire or heat. If polymerization occurs in a container violent rupture may occur. Generally shipped with an inhibitor such as hydroquinone to prevent polymerization. Liquid COLOURLESS LIQUID WITH PUNGENT ODOUR. Colorless liquid or solid (below 55°F) with a distinctive, acrid odor. Colorless liquid or solid (below 55°F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.] |
Description | Acrylic acid, also known as 2-propenoic acid or acrylate, belongs to the class of organic compounds known as acrylic acids. These are organic compounds containing acrylic acid CH2=CHCO2H. Acrylic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). Acrylic acid has been primarily detected in saliva. Within the cell, acrylic acid is primarily located in the cytoplasm. Acrylic acid participates in a number of enzymatic reactions. In particular, Acrylic acid can be biosynthesized from acrolein; which is catalyzed by the enzymes retinal dehydrogenase 1 and aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Acrylic acid can be biosynthesized from acrolein; which is catalyzed by the enzymes retinal dehydrogenase 1 and aldehyde dehydrogenase, dimeric nadp-preferring. In humans, acrylic acid is involved in the ifosfamide metabolism pathway, the cyclophosphamide metabolism pathway, the cyclophosphamide action pathway, and the ifosfamide action pathway. Outside of the human body, acrylic acid can be found in pineapple. This makes acrylic acid a potential biomarker for the consumption of this food product. Acrylic acid, [waste] appears as a colorless liquid with a distinctive acrid odor. Combustible. Flash point 130°F. Boiling point 286°F. Freezing point 121°F. Corrosive to metals and tissue. May polymerize under prolonged exposure to fire or heat. If polymerization occurs in a container violent rupture may occur. Generally shipped with an inhibitor such as hydroquinone to prevent polymerization. Acrylic acid is a colorless liquid with a distinctive acrid odor. Flash point 130°F. Boiling point 286°F. Freezing point 53°F. Corrosive to metals and tissue. Prolonged exposure to fire or heat can cause polymerization. If polymerization takes place in a closed container, violent rupture may occur. The inhibitor (usually hydroquinone) greatly reduces the tendency to polymerize. |
Related CAS | 10192-85-5 (potassium salt) 10604-69-0 (ammonium salt) 14643-87-9 (zinc salt) 15743-20-1 (aluminum salt) 51366-35-9 (calcium[2:1] salt.dihydrate) 55488-18-1 (iron(3+) salt) 5651-26-3 (silver salt) 5698-98-6 (magnesium salt) 58197-53-8 (cobalt(2+) salt) 6292-01-9 (calcium[2:1] salt) 7446-81-3 (hydrochloride salt) |
Shelf Life | Stable under recommended storage conditions. Contains the following stabilizer(s): Mequinol (>/=0.018 - =0.02%) Carbomers are stable, hygroscopic materials that may be heated at temperatures below 104 °C for up to 2 hr without affecting their thickening efficiency. However, exposure to excessive temperatures can result in discoloration and reduced stability ... Dry powder forms of carbomer do not support the growth of molds and fungi. In contrast, microorganisms grow well in unpreserved aqueous dispersions, and therefore an antimicrobial preservative such as 0.1% w/v chlorocresol, 0.18% w/v methyparaben-0.02% w/v propylparaben, or 0.1% w/v thimerosal should be added. The addition of certain antimicrobials, such as benzalkonium chloride or sodium benzoate, in high concentrations (0.1% w/v) can cause cloudiness and a reduction in viscosity of carbomer dispersions. Aqueous gels may be sterilized by autoclaving with minimal changes in viscosity or pH, provided care is taken to exclude oxygen from the system, or by gamma irradiation, although this technique may increase the viscosity of the formulation. At room temperature carbomer dispersions maintain their viscosity during storage for prolonged periods. Similarly, dispersion viscosity is maintained, or only slightly reduced, at elevated storage temperatures if an antioxidant is included in the formulation or if the dispersion is stored protected from light. Exposure to light causes oxidation that is reflected in a decrease in dispersion viscosity. Stability to light may be improved by the addition of 0.05-0.1% w/v of a water-soluble UV absorber such as benzophenone-2 or benzophenone-4 in combination with 0.05-0.1% w/v edetic acid. Carbomers are discolored by resorcinol and are incompatible with phenol, cationic polymers, strong acids, and high levels of electrolytes. Certain antimicrobial adjuvants should also be avoided or used at low levels. Trace levels of iron and other transition metals can catalytically degrade carbomer dispersions. Certain amino-functional actives form complexes with carbomer ... Carbomers also form pH-dependent complexes with certain polymeric excipients. |
Solubility | greater than or equal to 100 mg/mL at 63° F (NTP, 1992) Miscible (NIOSH, 2016) 1000000 mg/L 13.88 M Miscible with alcohol, and ether Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride Miscible with chloroform Miscible with water /1X10+6 mg/L/ at 25 °C Soluble in methanol, ethanol, dioxane, dimethylformamide, 2-propanol, formamide, ethylene glycol, and acetic acid Soluble in water 1000 mg/mL Solubility in water: miscible Miscible |
Synonyms | 2-propenoic acid acrylate acrylic acid acrylic acid, aluminum salt acrylic acid, ammonium salt acrylic acid, Ca (2:1) salt acrylic acid, Ca (2:1) salt, dihydrate acrylic acid, cobalt (2+) salt acrylic acid, Fe (3+) salt acrylic acid, magnesium salt acrylic acid, potassium salt acrylic acid, silver salt acrylic acid, sodium salt acrylic acid, zinc salt Hystoacril magnesium acrylate vinylformic acid |
Vapor Density | 2.5 (NTP, 1992) (Relative to Air) 2.5 (Air = 1) Relative vapor density (air = 1): 2.5 |
Vapor Pressure | 3.2 mm Hg at 68 °F ; 5 mm Hg at 81.1° F (NTP, 1992) 3 mm Hg (NIOSH, 2016) 3.97 mmHg 3.97 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 413 3 mmHg |
PubChem Compound | 19966351 |
Last Modified | Nov 11 2021 |
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